Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-
Description
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-, is an aromatic boronic acid derivative featuring a pyridine core substituted with bromo and thiazolyl groups. Boronic acids are widely utilized in medicinal chemistry due to their reversible covalent binding with diols, a property exploited in protease inhibitors and sensor designs .
Properties
CAS No. |
2225174-71-8 |
|---|---|
Molecular Formula |
C8H6BBrN2O2S |
Molecular Weight |
284.93 g/mol |
IUPAC Name |
[2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H |
InChI Key |
RXQUCMOLKMODJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions, often using bromine or N-bromosuccinimide as the brominating agents.
Attachment of the Thiazole Ring: The thiazole ring is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acid derivatives.
Formation of the Boronic Acid Group: The boronic acid group is introduced through the reaction of the pyridine derivative with a boronic ester, followed by hydrolysis to yield the final boronic acid compound.
Industrial Production Methods
Industrial production of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and aryl or vinyl halides.
Major Products
The major products formed from these reactions include boronic esters, hydrogenated derivatives, substituted pyridine derivatives, and biaryl compounds.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the most prominent applications of boronic acids is in the Suzuki-Miyaura coupling reaction, a cornerstone method for constructing carbon-carbon bonds. The compound B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- can serve as a key intermediate in synthesizing complex organic molecules. This reaction allows for the coupling of aryl and vinyl boronic acids with various electrophiles, leading to diverse products suitable for pharmaceutical development and materials science .
Building Blocks for Drug Development
Boronic acids are increasingly used as building blocks in drug discovery. The ability of B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- to form stable complexes with diols makes it useful in designing inhibitors for biological targets. For instance, its derivatives can be explored as enzyme inhibitors, particularly for proteases, by leveraging their ability to form reversible covalent bonds with the active sites of these enzymes .
Medicinal Chemistry
Antimicrobial and Antiviral Activities
Research has demonstrated that boronic acids exhibit significant antimicrobial and antiviral properties. Compounds structurally related to B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- have shown effectiveness against various pathogens, including bacteria and fungi. Studies indicate that modifications to the thiazole and pyridine rings can enhance these biological activities, making them promising candidates for further pharmacological evaluation .
Cancer Therapeutics
The unique properties of boronic acids have led to their investigation as potential cancer therapeutics. For example, compounds that incorporate boronic acid moieties have been developed to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. The introduction of B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- into such frameworks could enhance the efficacy of these agents by improving their binding affinity to target proteins .
Materials Science
Sensors and Detection Systems
Boronic acids are known for their ability to selectively bind diols, making them suitable for developing sensors for sugars and other biomolecules. The incorporation of B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- into sensor platforms could lead to enhanced sensitivity and selectivity in detecting glucose and other relevant analytes .
Polymer Chemistry
In materials science, boronic acids can be utilized in creating novel polymers with specific functionalities. The reactivity of B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- can facilitate cross-linking reactions that yield materials with desirable mechanical and thermal properties. These materials can find applications in coatings, adhesives, and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the compound’s ability to participate in coupling reactions allows it to be incorporated into larger molecular structures, enhancing its utility in synthetic chemistry .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous boronic acids, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Bromo Substituents : Bromine’s electron-withdrawing effect increases boron’s electrophilicity, enhancing diol-binding kinetics. However, bulky substituents (e.g., thiazolyl vs. bromo alone) may sterically hinder target interactions .
- Thiazolyl vs. Morpholinyl : The 4-thiazolyl group in the target compound may engage in hydrogen bonding, whereas morpholinyl in improves aqueous solubility, critical for bioavailability .
Physicochemical Properties
Key Observations :
- The target compound’s pKa is unreported, but analogues like 3-AcPBA and 4-MCPBA demonstrate that electron-withdrawing groups (e.g., bromo) lower pKa, favoring boronate formation at physiological pH .
- Thiazolyl’s polarity may improve solubility compared to purely aromatic derivatives (e.g., 4-(Pyridin-4-yl)phenyl boronic acid) .
Key Observations :
- Antiproliferative Activity : Phenanthren-9-yl boronic acid’s cytotoxicity highlights the role of extended aromatic systems in targeting cancer cells, a feature the target compound may share due to its thiazolyl-pyridine core .
- Enzyme Inhibition : The β-amido boronic acids’ activity against SARS-CoV-2 Mpro underscores the importance of boronic acid warheads in covalent inhibition, a mechanism the target compound could exploit .
Substituent Position and Chirality Effects
- Positional Sensitivity : In aliphatic boronic acids (e.g., compound 7 in ), shifting the boronic acid group reduced PBP1b inhibition, suggesting precise substituent placement is critical. The target compound’s 2-bromo-6-thiazolyl arrangement may optimize steric and electronic compatibility with targets .
- Chirality : Racemic pyrrolidine boronic acids (e.g., compounds 1–2 in ) showed similar binding modes despite opposite enantiomerism. If the target compound has a chiral center, enantiomer-specific activity may emerge .
Biological Activity
Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- has shown promising potential in various therapeutic applications, particularly in cancer treatment and as enzyme inhibitors.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₆BBrN₂O₂S
- Molecular Weight : 249.01 g/mol
- IUPAC Name : 2-Bromo-6-(thiazol-2-yl)pyridin-4-ylboronic acid
This structure includes a boronic acid functional group, which is pivotal for its biological activity, allowing it to form reversible covalent bonds with various biomolecules.
Boronic acids, including the compound , often act as proteasome inhibitors. The mechanism involves the formation of a covalent bond with the active site of proteasomes, leading to the inhibition of protein degradation pathways critical for cancer cell survival. This activity is particularly relevant in hematological malignancies where proteasome function is often upregulated.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For instance, derivatives of boronic acids have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- exhibits significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| U266 | 0.5 | Cell cycle arrest at G2/M phase |
| Panc-1 | 0.8 | Proteasome inhibition |
| Miapaca-2 | 1.0 | Induction of apoptosis |
These results indicate that the compound can effectively halt cell division and induce programmed cell death in cancer cells.
Enzyme Inhibition
Boronic acids serve as effective inhibitors for several enzymes, including serine proteases and cysteine proteases. The thiazole and pyridine moieties in this compound enhance its binding affinity to target enzymes. Studies have shown that this compound can inhibit key enzymes involved in tumor progression.
Case Studies and Research Findings
-
Case Study on U266 Cells :
- In a controlled study, U266 cells treated with Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- showed a significant reduction in viability compared to untreated controls.
- The study concluded that the compound effectively induces apoptosis through caspase activation pathways.
-
In Vivo Pharmacokinetics :
- A pharmacokinetic study involving rodent models revealed that the compound has favorable absorption characteristics and metabolic stability.
- The bioavailability was measured at approximately 75%, indicating its potential for oral administration.
-
SAR (Structure-Activity Relationship) Studies :
- SAR studies indicated that modifications to the thiazole and pyridine rings could enhance biological activity.
- Compounds with larger substituents on the boron atom showed decreased activity, emphasizing the importance of steric factors in design.
Safety and Toxicity
Toxicological assessments have indicated that Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- exhibits low toxicity profiles in human cell lines. No significant genotoxic effects were observed during in vitro testing, which is promising for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-, and how can they be addressed?
- Methodological Answer : Synthesis of aromatic boronic acids often requires careful handling of boronic ester intermediates to avoid protodeboronation and improve stability. For structurally complex derivatives like this compound, Suzuki-Miyaura coupling is a preferred method, but steric hindrance from the thiazole and bromo substituents may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions. Purification challenges arise due to boronic acid hygroscopicity; techniques such as tritylation or conversion to pinacol esters can mitigate this .
Q. How can structural characterization of this boronic acid derivative be performed to confirm regiochemistry?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns. The bromo and thiazolyl groups influence chemical shifts in ¹H and ¹³C NMR, with cross-peaks in 2D COSY or NOESY spectra resolving spatial arrangements. Mass spectrometry (MS) using MALDI-TOF with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine trimerization artifacts, enabling accurate mass determination .
Q. What are the primary applications of this compound in biomedical research?
- Methodological Answer : Its structural features (thiazole for hydrogen bonding, bromo for electrophilic reactivity) make it a candidate for proteasome inhibition (similar to bortezomib) or as a glycoprotein sensor. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like the 20S proteasome, followed by SPR (surface plasmon resonance) validation .
Advanced Research Questions
Q. How do non-specific secondary interactions affect the selectivity of this boronic acid in glycoprotein binding assays, and how can they be minimized?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or ionic forces) with non-glycosylated proteins can reduce selectivity. To address this, buffer optimization (e.g., using high-pH borate buffers) disrupts non-specific binding. SPR studies with RNAse A (non-glycosylated) vs. RNAse B (glycosylated) as controls can quantify selectivity ratios. Adjusting dextran coating density on sensor surfaces further reduces interference .
Q. What experimental strategies resolve contradictions in thermal stability data for aromatic boronic acids?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres reveals degradation pathways. For this compound, the pyridine-thiazole core may enhance stability via conjugation, but bromo substituents could lower decomposition thresholds. Comparative TGA with analogs (e.g., 2-bromo-4-pyridinyl boronic acids) identifies structural contributors to stability. Data normalization to heating rate (e.g., Kissinger method) accounts for kinetic discrepancies .
Q. How can MALDI-MS protocols be adapted to analyze boronic acid-containing peptides without trimerization artifacts?
- Methodological Answer : On-plate derivatization with DHB matrix forms stable boronic esters, preventing dehydration/trimerization. For branched peptides, sequential enzymatic digestion (trypsin/chymotrypsin) followed by MS/MS with collision-induced dissociation (CID) deciphers sequences. Internal calibration using deuterated standards improves accuracy for high-molecular-weight adducts .
Methodological Challenges and Solutions
Q. How can computational modeling guide the design of boronic acid-based sensors using this compound?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict binding energies with diols (e.g., glucose). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model solvation effects on sensor-polymer interactions. Experimental validation via fluorescence quenching assays using anthracene-labeled derivatives confirms computational predictions .
Q. What strategies control genotoxic impurities (e.g., aryl boronic acids) during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
